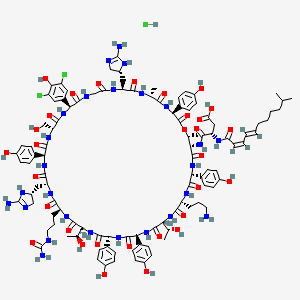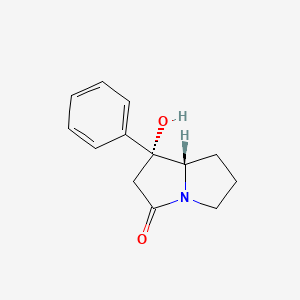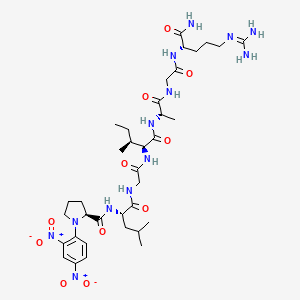
Enramycin A hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enduracidin A hydrochloride is a derivative of enduracidin, a lipodepsipeptide antibiotic produced by the bacterium Streptomyces fungicidicus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Enduracidin A hydrochloride is a yellowish powder that is slightly soluble in water and methanol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of enduracidin A hydrochloride involves the isolation of enduracidin from Streptomyces fungicidicus. The compound is then purified and converted into its hydrochloride form. The isolation process typically includes fermentation, extraction, and purification steps . The synthetic routes to enduracidin A hydrochloride are complex due to the presence of multiple amino acids and a macrocyclic structure .
Industrial Production Methods
Industrial production of enduracidin A hydrochloride involves large-scale fermentation of Streptomyces fungicidicus followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of enduracidin . The purified enduracidin is then converted to its hydrochloride form through a reaction with hydrochloric acid.
化学反应分析
Types of Reactions
Enduracidin A hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of enduracidin A hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of enduracidin A hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学研究应用
Enduracidin A hydrochloride has a wide range of scientific research applications, including:
作用机制
Enduracidin A hydrochloride exerts its effects by inhibiting the transglycosylation step of peptidoglycan biosynthesis in bacterial cell walls . It binds to the substrate Lipid II, preventing its incorporation into the growing peptidoglycan chain . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
相似化合物的比较
Enduracidin A hydrochloride is structurally related to other lipodepsipeptide antibiotics, such as ramoplanin . Both compounds inhibit peptidoglycan biosynthesis by binding to Lipid II . enduracidin A hydrochloride has a unique amino acid composition and macrocyclic structure that differentiate it from ramoplanin . Other similar compounds include enduracidin B, which differs from enduracidin A by one methylene group in its fatty acid moiety .
属性
CAS 编号 |
33368-20-6 |
|---|---|
分子式 |
C107H139Cl3N26O31 |
分子量 |
2391.8 g/mol |
IUPAC 名称 |
(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C107H138Cl2N26O31.ClH/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56;/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165);1H/b10-8+,18-12-;/t51-,52+,53-,54-,61-,62-,70-,71+,72+,73-,74+,75-,79+,80-,81+,82+,83-,84-,85+,86+,87+;/m1./s1 |
InChI 键 |
MYAXACDAUAJTFY-KGSNHFCESA-N |
手性 SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)C2=CC=C(C=C2)O)C)C[C@@H]3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)C[C@@H]6CN=C(N6)N)CCCNC(=O)N)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C\C=C\CCCCC(C)C.Cl |
规范 SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)


